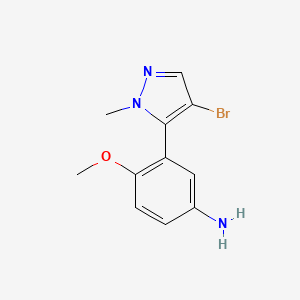













|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C)=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19].BrN1C(=O)CCC1=O.COC1C=CC(NC(=O)C)=CC=1C1N(C)N=CC=1.[OH-].[Na+]>CO.BrN1C(=O)CCC1=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19] |f:3.4|
|


|
Name
|
5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole
|
|
Quantity
|
1385.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)NC(C)=O)C1=C(C=NN1C)Br
|
|
Name
|
|
|
Quantity
|
136.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
68.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)NC(C)=O)C1=CC=NN1C
|
|
Name
|
|
|
Quantity
|
2606.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
13.3 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
34.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
34.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
BrN1C(CCC1=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22 °C
|
|
Type
|
CUSTOM
|
|
Details
|
To the resulting suspension stirred at 22° C. under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to be maintained at 10.4-24° C. with reactor jacket
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
DISTILLATION
|
|
Details
|
Methanol (about 12 L) was then distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures
|
|
Duration
|
8 h
|
|
Type
|
CUSTOM
|
|
Details
|
rising to 84° C
|
|
Type
|
CUSTOM
|
|
Details
|
hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of substantially all remaining methanol (about 1.6 L)
|
|
Type
|
DISTILLATION
|
|
Details
|
distillation over four hours at 10 mm HgA and internal temperatures
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
rising to 55° C.
|
|
Type
|
WAIT
|
|
Details
|
left an unstirrable residue
|
|
Type
|
ADDITION
|
|
Details
|
Upon addition of diisopropyl ether (12 L) and water (1000 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating to 65° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
the solids dissolved completely
|
|
Type
|
CUSTOM
|
|
Details
|
to provide two liquid phases
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with additional water (1000 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with more diisopropyl ether (4 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with water (1000 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
was reheated to 50° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
to completely dissolve all solids
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting diisopropyl ether solution was then cooled to −5° C.
|
|
Type
|
STIRRING
|
|
Details
|
with stirring over seven hours, during which time 7
|
|
Duration
|
7 h
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
STIRRING
|
|
Details
|
After being stirred at −5° C. for five more hours
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting suspension was filtered by suction
|
|
Type
|
WASH
|
|
Details
|
The filtered solid was washed with 0° C. diisopropyl ether (1.0 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C.
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)N)C1=C(C=NN1C)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 979.6 g | |
| YIELD: PERCENTYIELD | 81.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |